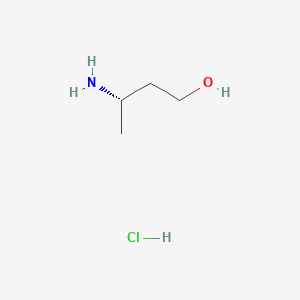

(S)-3-Aminobutan-1-ol hydrochloride

Beschreibung

BenchChem offers high-quality (S)-3-Aminobutan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Aminobutan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3S)-3-aminobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMFLYBTRIVTPX-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855737 | |

| Record name | (3S)-3-Aminobutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863304-89-6 | |

| Record name | 1-Butanol, 3-amino-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863304-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Aminobutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (S)-3-Aminobutan-1-ol Hydrochloride: Structure, Synthesis, and Application as a Chiral Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Chiral Amino Alcohol

(S)-3-Aminobutan-1-ol hydrochloride is a bifunctional chiral building block of significant interest in the pharmaceutical industry. Possessing both a primary amine and a primary alcohol, this molecule offers versatile synthetic handles for the construction of complex molecular architectures. Its core value, however, lies in the fixed stereochemistry at the C3 position. In an era of drug development where stereochemical purity is not merely a preference but a regulatory expectation, molecules like (S)-3-aminobutan-1-ol are indispensable tools.[1] Living systems are inherently chiral, and the interaction between a drug and its biological target is highly dependent on a precise three-dimensional fit.[] Consequently, the use of enantiomerically pure starting materials is a cornerstone of modern medicinal chemistry, enabling more efficient, targeted, and safer drug design.[3][4]

This guide provides an in-depth examination of (S)-3-Aminobutan-1-ol hydrochloride, covering its chemical structure, the critical implications of its stereochemistry, representative synthetic protocols, and its application in pharmaceutical research and development.

Section 1: Chemical Identity and Physicochemical Properties

(S)-3-Aminobutan-1-ol, in its free base form, is a colorless to pale yellow liquid.[5] For improved stability and handling, it is often prepared and supplied as its hydrochloride salt. The fundamental properties of the free base are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-aminobutan-1-ol | [6][7] |

| Molecular Formula | C₄H₁₁NO | [5][6][7][8] |

| Molecular Weight | 89.14 g/mol | [5][6][8][9] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | ~168 °C | [9] |

| Density | ~0.927 g/cm³ | [7] |

| CAS Number (Free Base) | 61477-39-2 | [5][6][7][10] |

| CAS Number (HCl Salt) | 863304-89-6 | [10][11] |

Section 2: The Criticality of Stereochemistry: The (S)-Configuration

The defining feature of this molecule is the chiral center at the third carbon atom. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on this carbon are assigned priorities as follows: -NH₂ > -CH₂CH₂OH > -CH₃ > -H. With the lowest priority group (hydrogen) oriented away, the sequence from highest to lowest priority traces a counter-clockwise path, defining the stereocenter as (S).

This specific spatial arrangement is paramount. The U.S. FDA and other global regulatory bodies mandate that the pharmacological and toxicological profiles of individual enantiomers be thoroughly investigated.[1] This is because enantiomers of a chiral drug can exhibit dramatically different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to undesirable side effects or toxicity.[1][3]

A compelling illustration of this principle is found in the synthesis of the antiretroviral drug Dolutegravir, a potent HIV integrase inhibitor.[12][13] The synthesis of Dolutegravir specifically requires the (R)-enantiomer of 3-aminobutan-1-ol as a key chiral intermediate.[5][12] This underscores the absolute necessity of stereochemical control; using the incorrect enantiomer would fail to produce the desired biologically active molecule. Therefore, (S)-3-aminobutan-1-ol serves as an equally vital, yet stereochemically distinct, building block for other targeted pharmaceutical agents where the (S)-configuration is required for optimal drug-receptor binding.

Section 3: Representative Synthesis Workflow

Enantiomerically pure (S)-3-aminobutan-1-ol can be prepared through various methods, including the reduction of chiral precursors or chemoenzymatic strategies.[5] A robust and common laboratory-scale method involves the catalytic hydrogenolysis of a protected amine precursor, which effectively removes a benzyl-type protecting group while leaving the rest of the molecule intact.

Caption: Workflow for the synthesis of (S)-3-aminobutan-1-ol.

Experimental Protocol: Synthesis via Catalytic Hydrogenolysis

This protocol is based on a representative procedure for the deprotection of a benzylcarbamate.[5][8]

Materials:

-

(S)-benzyl(4-hydroxybutan-2-yl)carbamate (1.0 eq.)

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C) (0.10 eq.)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Round bottom flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a round bottom flask, dissolve (S)-benzyl(4-hydroxybutan-2-yl)carbamate in methanol.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere. Causality Note: Pd/C is the catalyst of choice for hydrogenolysis; it efficiently cleaves the C-O bond of the benzyl carbamate group in the presence of hydrogen.

-

Hydrogenation: Securely attach a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature (e.g., 25 °C) for approximately 12 hours. Self-Validation Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.

-

Work-up: Upon reaction completion, carefully filter the mixture through a pad of Celite to remove the solid palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will remove the methanol solvent, yielding (S)-3-aminobutan-1-ol as a colorless oil. The reported yield for this type of procedure is typically high, often around 92%.[5][8]

Section 4: Application as a Chiral Synthon in Drug Development

(S)-3-Aminobutan-1-ol is a valuable chiral synthon, primarily utilized as an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). Its bifunctionality allows for selective reactions at either the amine or the alcohol group, providing synthetic flexibility.

A significant application area is in the development of novel HIV therapies.[5][8] It serves as a key starting material for preparing compounds that exhibit HIV integrase inhibitory activity. The chiral amine is often crucial for establishing a key stereocenter in the final drug molecule, which in turn is responsible for the precise orientation required for binding to the enzyme's active site.

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 3. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. (3S)-3-aminobutan-1-ol | C4H11NO | CID 9942121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. (S)-3-Aminobutan-1ol | 61477-39-2 [chemicalbook.com]

- 9. (S)-3-Aminobutan-1-ol | CAS#:61477-39-2 | Chemsrc [chemsrc.com]

- 10. 61477-39-2|(S)-3-Aminobutan-1-ol|BLD Pharm [bldpharm.com]

- 11. echemi.com [echemi.com]

- 12. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 13. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

The Cornerstone of Chirality: A Technical Guide to (S)-3-Aminobutan-1-ol Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-Aminobutan-1-ol, and its hydrochloride salt, represent a class of chiral building blocks that have become indispensable in modern asymmetric synthesis. The presence of both a primary amine and a primary alcohol on a stereochemically defined backbone provides a versatile scaffold for the construction of complex, high-value molecules. This guide offers a comprehensive overview of the molecular characteristics, synthesis, and critical applications of (S)-3-Aminobutan-1-ol hydrochloride, with a particular focus on its pivotal role in pharmaceutical development.

Core Molecular and Physicochemical Properties

(S)-3-Aminobutan-1-ol hydrochloride is the salt form of the chiral amino alcohol (S)-3-Aminobutan-1-ol. The hydrochloride salt is often preferred in laboratory and industrial settings due to its increased stability and ease of handling as a solid, compared to the typically liquid free base. The protonation of the amino group to form the ammonium chloride enhances the compound's stability and modifies its physical properties.

The fundamental properties of the parent compound, (S)-3-Aminobutan-1-ol, are well-established.[1][2][3][4] The addition of hydrochloric acid (HCl) results in the formation of the hydrochloride salt. The molecular formula of the free base is C₄H₁₁NO, with a molecular weight of approximately 89.14 g/mol .[1][2] Consequently, the hydrochloride salt possesses the molecular formula C₄H₁₂ClNO and a calculated molecular weight of 125.60 g/mol .

A summary of the key physicochemical properties for both the free base and the hydrochloride salt is presented below for comparative analysis.

| Property | (S)-3-Aminobutan-1-ol (Free Base) | (S)-3-Aminobutan-1-ol Hydrochloride |

| Molecular Formula | C₄H₁₁NO[1][2][3] | C₄H₁₂ClNO |

| Molecular Weight | 89.14 g/mol [1][2] | 125.60 g/mol (Calculated) |

| CAS Number | 61477-39-2[1][2] | Not consistently reported |

| Appearance | Colorless to light yellow liquid/oil[5] | Typically a solid |

| Boiling Point | ~168 °C at 760 mmHg[4] | Not applicable (decomposes) |

| Melting Point | Not widely reported (liquid at RT)[4] | Data not readily available |

| Density | ~0.927 g/cm³[5] | Data not readily available |

| Solubility | Soluble in water, ethanol, and ether.[1] | Expected to be highly soluble in water and alcohols |

The Synthetic Rationale: Why Chirality Matters

The significance of (S)-3-Aminobutan-1-ol hydrochloride lies in its chirality. In drug development, the three-dimensional arrangement of atoms in a molecule is critical, as biological targets such as enzymes and receptors are themselves chiral. The interaction between a drug and its target is highly specific, akin to a key fitting into a lock. Consequently, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. The use of enantiomerically pure building blocks like (S)-3-Aminobutan-1-ol hydrochloride is a cornerstone of modern medicinal chemistry, enabling the synthesis of single-enantiomer drugs with improved efficacy and safety profiles.

Application in Pharmaceutical Synthesis: The Dolutegravir Case Study

The most prominent application of (S)-3-Aminobutan-1-ol is as a key chiral intermediate in the synthesis of Dolutegravir, a potent and widely used integrase strand transfer inhibitor for the treatment of HIV infection.[6][7][8] The synthesis of Dolutegravir involves the construction of a complex polycyclic core, and the stereochemistry of the final active pharmaceutical ingredient is dictated by the chirality of its precursors.

The synthesis of Dolutegravir showcases the strategic importance of (S)-3-Aminobutan-1-ol. It is introduced to build a crucial part of the drug's fused ring system. Various synthetic routes to Dolutegravir have been developed, many of which rely on the condensation of (R)-3-aminobutan-1-ol (the enantiomer of the S-form) with a pyridinone core intermediate.[8][9]

The general workflow for the synthesis of the core of Dolutegravir, highlighting the incorporation of the aminobutanol fragment, is depicted below.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (S)-3-Aminobutan-1ol | 61477-39-2 [chemicalbook.com]

- 3. (3S)-3-aminobutan-1-ol | C4H11NO | CID 9942121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-3-Aminobutan-1-ol | CAS#:61477-39-2 | Chemsrc [chemsrc.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. (S)-3-Aminobutan-1-ol [srdpharma.com]

- 7. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

(S)-3-Aminobutan-1-ol hydrochloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of (S)-3-Aminobutan-1-ol Hydrochloride in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The "Why" of Solubility

In the landscape of pharmaceutical development, the efficiency of a synthetic route or the bioavailability of a final active pharmaceutical ingredient (API) can be profoundly influenced by the solubility of its intermediates. (S)-3-Aminobutan-1-ol hydrochloride, by virtue of its chiral nature and bifunctional constitution (an amine and an alcohol), presents a unique solubility profile. The primary amino group and the hydroxyl group make the parent molecule polar and capable of hydrogen bonding. The formation of a hydrochloride salt drastically increases its polarity, converting the basic amine into a cationic ammonium species.

This transformation is key: while the free base, (S)-3-aminobutan-1-ol, exhibits solubility in a range of polar organic solvents like alcohols and DMSO, its hydrochloride salt is expected to have a markedly different solubility profile, favoring highly polar environments that can effectively solvate the ionic pair. Understanding this solubility is not an academic exercise; it directly impacts:

-

Reaction Kinetics: Ensuring the substrate is in solution is fundamental for homogenous catalysis and reaction efficiency.

-

Purification: Crystallization, a primary method for purifying intermediates, is entirely dependent on solubility and anti-solvency principles.

-

Formulation: For pre-formulation studies, knowing the solubility in various excipients and solvent systems is critical.

Physicochemical Profile of (S)-3-Aminobutan-1-ol Hydrochloride

To predict solubility, one must first understand the molecule. The key characteristics of (S)-3-Aminobutan-1-ol hydrochloride are dictated by its structure and the presence of the salt.

-

Structure: The molecule contains a four-carbon chain with a hydroxyl group at position 1 and a protonated amino group at the chiral center on position 3.

-

Ionic Nature: It is an organic salt, composed of the (S)-3-aminobutanol cation and a chloride anion. This ionic character is the most dominant factor governing its solubility.

-

Hydrogen Bonding: The molecule has significant hydrogen bonding potential. The hydroxyl group (-OH) and the ammonium group (-NH3+) are both potent hydrogen bond donors. The chloride ion can act as a hydrogen bond acceptor.

-

pKa: The pKa of the protonated amino group is crucial. For typical primary ammonium ions, the pKa is in the range of 9-10[1]. This means that in a solution with a pH below this range, the compound will predominantly exist in its protonated, charged form. The pKa of the alcohol group is much higher, predicted to be around 15, and is less relevant to solubility in most organic solvents[2].

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₄H₁₂ClNO | Calculated |

| Molecular Weight | 125.60 g/mol | Calculated from C₄H₁₁NO (89.14) + HCl (36.46) |

| Appearance | Expected to be a crystalline solid | Typical for amine hydrochloride salts |

| pKa (Conjugate Acid) | ~9-10 (Estimated) | Typical for primary ammonium ions[1][3] |

| Hydrogen Bond Donors | 4 (3 from -NH₃⁺, 1 from -OH) | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (1 from -OH, 1 from Cl⁻) | Structural Analysis |

Theoretical Principles of Solubility: A Mechanistic View

The dissolution of a salt in a solvent is an energetically driven process governed by the principle of "like dissolves like".[4] For (S)-3-Aminobutan-1-ol hydrochloride, this means overcoming the strong ionic and hydrogen bonding interactions within its crystal lattice and establishing new, favorable interactions with solvent molecules.

Key Solvent-Solute Interactions

The solubility will be a function of the solvent's ability to support the following interactions:

-

Ion-Dipole Interactions: The solvent's dipole moment must be strong enough to interact with and stabilize the positively charged ammonium ion and the negatively charged chloride ion. Highly polar solvents excel at this.

-

Hydrogen Bonding: Solvents that can participate in hydrogen bonding will have a significant advantage.

-

Polar Protic Solvents (e.g., water, methanol, ethanol) are excellent candidates. They can act as both hydrogen bond donors and acceptors, effectively solvating both the cation (specifically the -OH and -NH3+ groups) and the chloride anion.

-

Polar Aprotic Solvents (e.g., DMSO, DMF) have strong dipoles and can act as hydrogen bond acceptors, solvating the ammonium and hydroxyl protons. However, they are less effective at solvating the chloride anion compared to protic solvents.

-

-

Dielectric Constant: A high dielectric constant of the solvent helps to shield the positive and negative ions from each other, preventing them from recombining and precipitating out of solution.

The interplay of these factors is visualized in the diagram below.

Caption: Dissolution mechanism of (S)-3-Aminobutan-1-ol hydrochloride.

Predicted Qualitative Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile in common organic solvents can be predicted. This serves as a valuable starting point for experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Excellent H-bond donors/acceptors and high polarity effectively solvate both the cation and anion. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | Strong dipoles and H-bond accepting capability can solvate the cation, but less effective for the anion. |

| Less Polar | Acetone, Acetonitrile | Low to Moderate | Lower polarity and dielectric constant are less effective at overcoming the crystal lattice energy. |

| Slightly Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Very Low to Insoluble | Insufficient polarity to effectively solvate the ionic species. The free base is soluble in DCM.[5] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble | Lack of polarity and inability to form strong interactions with the ionic salt. The free base is soluble in ether.[6] |

Experimental Protocol for Quantitative Solubility Determination

Trustworthy solubility data must be determined experimentally. The isothermal shake-flask method is a reliable and widely accepted standard.

Materials and Equipment

-

(S)-3-Aminobutan-1-ol hydrochloride (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or GC system with an appropriate detector

-

Derivatizing agent (if required for analysis, see 5.3)

Procedure: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of (S)-3-Aminobutan-1-ol hydrochloride to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. "Excess" ensures that a solid phase remains at equilibrium.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., at 25°C). Shake the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (see Section 5.3) to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Analytical Quantification: The Challenge of Detection

A significant challenge in quantifying (S)-3-Aminobutan-1-ol is its lack of a UV-absorbing chromophore, making direct detection by standard HPLC-UV difficult.[2] Therefore, two primary strategies are employed:

A) HPLC with Pre-column Derivatization: This is a robust method where the amine is reacted with a derivatizing agent that imparts a UV-active moiety to the molecule.

-

Principle: The analyte is converted into a derivative that can be easily detected.

-

Common Reagents: Agents like Dansyl Chloride, o-Phthalaldehyde (OPA), or (R)-(+)-1-phenylethanesulfonyl chloride can be used.

-

Advantage: High sensitivity and compatibility with standard HPLC-UV systems.

B) Gas Chromatography (GC) with Derivatization: GC is another powerful technique, but the polarity and low volatility of the analyte necessitate derivatization.

-

Principle: Silylation is a common technique where active hydrogens on the amine and alcohol groups are replaced with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

-

Common Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Detection: A Flame Ionization Detector (FID) or Mass Spectrometer (MS) can be used. GC-MS provides higher specificity.

The general workflow for determining solubility is depicted below.

Caption: Workflow for the quantitative determination of solubility.

Conclusion and Field Insights

While a definitive, universal table of solubility values for (S)-3-Aminobutan-1-ol hydrochloride in all organic solvents is not available, a strong predictive understanding can be derived from first principles. The ionic nature of the hydrochloride salt is the single most important determinant of its solubility, demanding highly polar solvents for effective dissolution.

Key Takeaways for the Practicing Scientist:

-

Favor Polar Protic Solvents: For applications requiring high solubility, such as preparing stock solutions for reactions, methanol and ethanol are the most promising organic solvents.

-

Avoid Non-Polar Solvents: Do not expect appreciable solubility in solvents like hexane, toluene, or diethyl ether. These can, however, be effective as anti-solvents for crystallization.

-

Experimental Verification is Non-Negotiable: The provided qualitative profile is a guide. For process development, purification, or formulation, the solubility must be experimentally determined under the specific conditions of temperature and solvent purity relevant to your work.

-

Analytical Method Development is Crucial: Due to the lack of a chromophore, plan for method development involving derivatization for reliable quantification via HPLC or GC.

By combining a robust theoretical understanding with rigorous experimental validation, researchers can confidently handle and utilize (S)-3-Aminobutan-1-ol hydrochloride to its full potential in the pursuit of novel pharmaceutical agents.

References

-

ChemBK. (2024). (DL)-3-amino-1-butanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Structure and Properties of Amines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

TradeIndia. (n.d.). (3R) 3 Amino 1 Butanol. Retrieved from [Link]

-

Unknown. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

-

Utah Tech University. (n.d.). pKa Chart. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of (S)-3-Aminobutan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Aminobutan-1-ol hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis. Its stability and the preservation of its enantiomeric purity are critical for its successful application in drug development and manufacturing. This technical guide provides a comprehensive overview of the stability profile of (S)-3-Aminobutan-1-ol hydrochloride, including its physicochemical properties, recommended storage conditions, potential degradation pathways, and detailed protocols for conducting stability assessments. This document is intended to serve as a practical resource for researchers and scientists to ensure the quality and integrity of this important chiral intermediate.

Introduction: The Criticality of Stability for Chiral Intermediates

(S)-3-Aminobutan-1-ol is a valuable chiral intermediate, notably used in the synthesis of various pharmaceutical agents. Its hydrochloride salt is often preferred for its improved handling properties and stability. The presence of a stereocenter in its structure means that maintaining enantiomeric purity is as crucial as preserving its chemical integrity. Degradation or racemization can lead to the formation of impurities that may affect the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of the stability of (S)-3-Aminobutan-1-ol hydrochloride is paramount.

This guide delves into the key factors influencing the stability of (S)-3-Aminobutan-1-ol hydrochloride and provides a scientific framework for its appropriate storage and handling. We will explore its inherent chemical liabilities and present methodologies for its stability assessment through forced degradation studies.

Physicochemical Properties and General Stability Profile

A foundational understanding of the physicochemical properties of (S)-3-Aminobutan-1-ol hydrochloride is essential for predicting its stability and formulating appropriate storage strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂ClNO | |

| Molecular Weight | 125.60 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water and methanol. | |

| Hygroscopicity | (S)-3-Aminobutan-1-ol hydrochloride is hygroscopic and should be protected from moisture. | [1] |

| Chemical Stability | The product is generally stable under standard ambient conditions (room temperature). | [2] |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |

The hydrochloride salt form generally enhances the stability of the amino group by preventing its oxidation. However, the presence of the hydroxyl group and the chiral center introduces potential degradation and racemization pathways that must be considered.

Recommended Storage and Handling Conditions

Based on its physicochemical properties, the following storage and handling conditions are recommended to maintain the integrity of (S)-3-Aminobutan-1-ol hydrochloride:

-

Temperature: Store in a refrigerator at 2-8°C for long-term storage.[3] This minimizes the rate of potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation and moisture.

-

Container: Keep the container tightly closed and in a dry, well-ventilated place.[4][5]

-

Light: While not reported to be acutely light-sensitive, it is good practice to store the compound in an opaque or amber container to protect it from light.

Handling Precautions:

-

Handle the compound in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin and eyes, as the compound can be corrosive.[6]

-

Avoid the formation of dust and aerosols.

Potential Degradation Pathways

While specific degradation studies on (S)-3-Aminobutan-1-ol hydrochloride are not extensively published, we can infer potential degradation pathways based on the functional groups present (primary amine and primary alcohol) and general knowledge of amine hydrochloride stability. Forced degradation studies are essential to confirm these pathways.[7][8]

Caption: Potential degradation pathways for (S)-3-Aminobutan-1-ol hydrochloride.

Oxidation

The primary amine is susceptible to oxidation, which can lead to the formation of various products, including the corresponding N-oxide, imine, or further degradation to smaller molecules. The primary alcohol can also be oxidized to an aldehyde and subsequently to a carboxylic acid.

Thermal Degradation

At elevated temperatures, dehydration of the primary alcohol can occur, leading to the formation of an unsaturated amine. Dimerization or polymerization reactions may also be possible at high temperatures.

pH-Mediated Degradation and Racemization

-

Strongly Acidic/Basic Conditions: While the hydrochloride salt is stable in mildly acidic conditions, extreme pH values could potentially catalyze degradation reactions.

-

Racemization: The chiral center at the C3 position is a critical stability concern. While aliphatic chiral centers are generally stable, harsh conditions, particularly elevated temperatures in the presence of a base, could potentially lead to racemization.[2][3][9] This would result in the formation of the (R)-enantiomer, a critical impurity.

Photodegradation

Although the molecule lacks a strong chromophore, photolytic degradation under high-intensity UV light cannot be entirely ruled out and should be investigated as part of a comprehensive stability study.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[5][10]

Caption: Workflow for a forced degradation study of (S)-3-Aminobutan-1-ol hydrochloride.

Stability-Indicating Analytical Method Development

Due to the lack of a UV chromophore, direct analysis by HPLC-UV is challenging.[1] The following approaches are recommended:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for analyzing volatile small molecules. The free base can be analyzed directly or after derivatization to improve volatility and chromatographic performance.

-

Derivatization followed by HPLC-UV/MS: This is a robust method for both quantification and chiral purity assessment.

-

Derivatizing Agent: A chiral derivatizing agent that reacts with the amino group, such as (R)-α-methyl-2-naphthaleneacetyl chloride, can be used.[11] This creates diastereomers that can be separated on a standard achiral C18 column. The derivatizing agent also introduces a strong chromophore, allowing for sensitive UV detection.

-

HPLC Conditions (Example):

-

Forced Degradation Protocol

The goal is to achieve 5-20% degradation of the active substance.

-

Preparation of Stock Solution: Prepare a stock solution of (S)-3-Aminobutan-1-ol hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for up to 72 hours. Withdraw samples at appropriate time points (e.g., 2, 8, 24, 72 hours), neutralize with 0.1 M NaOH, and dilute for analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for up to 72 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for up to 72 hours. Withdraw samples and dilute for analysis.

-

Thermal Degradation:

-

Solid State: Store the solid compound in an oven at 80°C for up to one week.

-

Solution State: Reflux the stock solution at 80°C for up to 72 hours.

-

-

Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Analysis: Analyze the stressed samples using the developed stability-indicating method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Chiral Stability Assessment

Analyze the samples from the forced degradation studies using the developed chiral analytical method to determine if any racemization has occurred. The formation of the (R)-enantiomer should be monitored closely, especially under thermal and alkaline stress conditions.

Conclusion and Summary of Recommendations

(S)-3-Aminobutan-1-ol hydrochloride is a stable compound under recommended storage conditions. However, its hygroscopic nature and the presence of reactive functional groups necessitate careful handling and storage to prevent degradation and maintain enantiomeric purity.

Key Recommendations:

-

Storage: Store at 2-8°C , in a tightly sealed container, under an inert atmosphere, and protected from light and moisture.

-

Handling: Use appropriate PPE and handle in a well-ventilated area.

-

Stability Assessment: Conduct forced degradation studies to understand the specific degradation pathways and to develop a validated stability-indicating analytical method. Pay close attention to potential racemization.

-

Analytical Method: Due to the lack of a chromophore, employ techniques such as GC-MS or derivatization followed by HPLC for both purity and enantiomeric excess determination.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality and integrity of (S)-3-Aminobutan-1-ol hydrochloride, thereby contributing to the development of safe and effective pharmaceuticals.

References

- Sigma-Aldrich. (2025). Safety Data Sheet for (S)-3-Aminobutan-1-ol hydrochloride.

- Merck. (2025). Safety Data Sheet for (S)-3-Aminobutan-1-ol hydrochloride.

- CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (2016).

- Racemization of chiral amino alcohols: Catalyst selection and characterization. (2008).

-

Pharmaffiliates. (n.d.). (S)-3-Aminobutan-1-ol. Retrieved from [Link]

- BenchChem. (2025). Minimizing racemization during the synthesis of chiral "3-Amino-1,1-diethoxypropan-2-ol".

-

PubChem. (n.d.). (3S)-3-aminobutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.

- BenchChem. (2025). HPLC analytical methods for determining aminobutanol chiral purity.

-

MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

- Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT: A Low-Cost Synthesis of (R)-3-aminobutan-1-ol.

- International Journal of Pharma Research & Review. (2014). Stability Indicating HPLC Method Development and Validation.

-

ChemBK. (2024). (DL)-3-amino-1-butanol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmtech.com [pharmtech.com]

- 5. ijsdr.org [ijsdr.org]

- 6. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of (S)-3-Aminobutan-1-ol Hydrochloride

This guide provides a comprehensive overview of the safety protocols and handling procedures for (S)-3-Aminobutan-1-ol hydrochloride, a chiral amino alcohol widely utilized as a building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity within research and drug development settings. This document synthesizes information from authoritative safety data sheets and established laboratory safety practices to offer a field-proven perspective on managing the risks associated with this compound.

Compound Profile and Hazard Identification

(S)-3-Aminobutan-1-ol hydrochloride (CAS No: 863304-89-6) is the hydrochloride salt of (S)-3-Aminobutan-1-ol. While the hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base, it is crucial to recognize the inherent hazards associated with the aminobutanol moiety.

The primary hazards associated with aminobutanols are their corrosive nature and potential for causing severe skin burns and eye damage.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes compounds like (S)-3-Aminobutan-1-ol as causing severe skin burns and eye damage (H314) and being harmful if swallowed (H302).[2][3]

Table 1: GHS Hazard Identification for Aminobutanols

| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B |

ngcontent-ng-c2487356420="" class="ng-star-inserted"> | Danger | H314: Causes severe skin burns and eye damage.[1][3] |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage.[1] | |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed.[2][3] |

The causality behind its corrosivity lies in the basicity of the amino group and the hydroxyl group's reactivity. This combination can disrupt cell membranes and denature proteins upon contact with biological tissues. The hydrochloride salt mitigates the basicity to some extent, but the potential for causing chemical burns remains significant, particularly upon prolonged exposure or contact with mucous membranes.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls, is paramount. The principle of "as low as reasonably practicable" (ALARP) should guide all exposure control strategies.

Engineering Controls

All work involving (S)-3-Aminobutan-1-ol hydrochloride, especially when handling the solid or preparing solutions, must be conducted in a properly functioning chemical fume hood.[4][5] This primary engineering control is non-negotiable as it prevents the inhalation of any dust or aerosols and protects the researcher from splashes. The fume hood also serves to contain any potential vapors, which, although the hydrochloride salt is not highly volatile, can be generated during heating. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling (S)-3-Aminobutan-1-ol hydrochloride:

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification | Rationale |

| Eyes/Face | Safety goggles and a face shield | ANSI Z87.1 | Provides splash protection for the eyes and face. A face shield is crucial when handling larger quantities or when there is a significant risk of splashing. |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 | Protects against direct skin contact. Gloves must be inspected before use and changed immediately if contaminated.[2] |

| Body | Chemical-resistant lab coat or apron | Protects skin and personal clothing from spills and splashes. | |

| Feet | Closed-toe shoes | Prevents injury from spills or dropped items. | |

| Respiratory | NIOSH-approved respirator (if dusts or aerosols are generated) | Required if engineering controls are insufficient to maintain exposure below acceptable limits.[7] |

The rationale for this comprehensive PPE ensemble is to prevent any contact with the skin, eyes, or mucous membranes, given the compound's corrosive nature.

Safe Handling and Storage Protocols

A systematic and cautious approach to handling and storage is essential for preventing accidents.

Receiving and Storage

Upon receiving (S)-3-Aminobutan-1-ol hydrochloride, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6][8] The storage area should be clearly labeled, and access should be restricted to authorized personnel. It is advisable to store it in a designated corrosives cabinet.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the safe handling of (S)-3-Aminobutan-1-ol hydrochloride from weighing to use in a reaction.

-

Preparation : Before starting, ensure the chemical fume hood is operational, and all necessary PPE is donned correctly. Prepare all required equipment and reagents.

-

Weighing :

-

Perform all weighing operations within the fume hood or a ventilated balance enclosure.

-

Use a disposable weighing boat to prevent contamination of the balance.

-

Handle the solid with a clean spatula. Avoid creating dust.

-

-

Dissolution :

-

Add the solid (S)-3-Aminobutan-1-ol hydrochloride to the chosen solvent slowly and in a controlled manner.

-

Be aware that dissolution may be exothermic. Use an ice bath for cooling if necessary, especially when preparing concentrated solutions.

-

-

Reaction :

-

If the reaction is heated, use a well-controlled heating mantle and a condenser to prevent the release of any vapors.

-

Ensure the reaction vessel is appropriately sized and clamped securely.

-

-

Post-Reaction :

-

Quench the reaction carefully, following a pre-approved procedure.

-

Allow the reaction mixture to cool to room temperature before work-up.

-

This self-validating protocol minimizes the risk of exposure at each step by containing the chemical and protecting the researcher.

Figure 1: Safe Handling Workflow for (S)-3-Aminobutan-1-ol hydrochloride.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.

-

Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek immediate medical attention.

-

Inhalation : Move the victim to fresh air.[2][7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]

Accidental Release Measures

-

Small Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[7] For small liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9]

-

Large Spills : Evacuate the area immediately.[2][7] Do not attempt to clean up a large spill without appropriate training and equipment. Contact your institution's environmental health and safety (EHS) department. Prevent the spill from entering drains or waterways.[7]

Waste Disposal

All waste containing (S)-3-Aminobutan-1-ol hydrochloride must be treated as hazardous waste.

-

Solid Waste : Collect in a clearly labeled, sealed container.

-

Liquid Waste : Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

-

Contaminated Materials : Any items that have come into contact with the chemical, such as gloves, weighing boats, and paper towels, should be disposed of as hazardous waste.[7]

Consult your institution's EHS guidelines for specific disposal procedures.[10]

Conclusion

(S)-3-Aminobutan-1-ol hydrochloride is a valuable chemical intermediate, but its safe use demands a thorough understanding of its hazards and a disciplined approach to handling. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed protocols outlined in this guide, researchers can effectively manage the risks associated with this compound. A proactive safety culture, grounded in risk assessment and preparedness, is the cornerstone of a safe and productive research environment.[10]

References

-

PubChem. (3S)-3-aminobutan-1-ol | C4H11NO | CID 9942121. [Link]

- Nippon Nyukazai Co., Ltd. (2018).

- Capot Chemical Co., Ltd. (2026).

- Thermo Fisher Scientific. (2025).

-

National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. [Link]

-

Georgia Institute of Technology. (n.d.). Safety Procedures | School of Chemistry & Biochemistry. [Link]

-

Pharmaffiliates. (n.d.). (S)-3-Aminobutan-1-ol. [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. [Link]

Sources

- 1. (3S)-3-aminobutan-1-ol | C4H11NO | CID 9942121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 5. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

- 9. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 10. chemistry.gatech.edu [chemistry.gatech.edu]

Spectroscopic data of (S)-3-Aminobutan-1-ol hydrochloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-3-Aminobutan-1-ol Hydrochloride

This guide provides a detailed analysis of the spectroscopic data for (S)-3-Aminobutan-1-ol hydrochloride, a chiral intermediate crucial in pharmaceutical synthesis. Given the prevalence of its use in drug development, a thorough understanding of its structural confirmation and purity assessment via spectroscopic methods is paramount for researchers, scientists, and drug development professionals. This document synthesizes available experimental data with established spectroscopic principles to offer a comprehensive analytical overview, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

(S)-3-Aminobutan-1-ol hydrochloride is the salt formed from the reaction of the chiral amino alcohol, (S)-3-Aminobutan-1-ol, with hydrochloric acid. The protonation of the primary amine to an ammonium group significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures. This guide will address the spectroscopic features of both the free base and its hydrochloride salt, emphasizing the analytical distinctions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For (S)-3-Aminobutan-1-ol hydrochloride, both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the stereochemistry.

¹H NMR Spectroscopy

Expertise & Experience: Interpreting the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift of each proton is influenced by its neighboring atoms and functional groups. In the case of (S)-3-Aminobutan-1-ol, the key structural features to be identified are the methyl group, the two methylene groups, the methine proton at the chiral center, and the exchangeable protons of the hydroxyl and amino/ammonium groups.

¹H NMR Data of (S)-3-Aminobutan-1-ol (Free Base)

Experimental ¹H NMR data for the free base in DMSO-d₆ has been reported.[1][2] However, the interpretation of this data in the cited sources appears inconsistent with the known molecular structure. A more chemically sound interpretation of the reported chemical shifts is presented below. It is crucial to note that the broad signals of the -OH and -NH₂ protons can vary in their chemical shift and may not always be observed as sharp, well-defined peaks.

Table 1: Re-interpreted ¹H NMR Data of (S)-3-Aminobutan-1-ol in DMSO-d₆

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H4 (CH₃) | ~1.00 | Doublet | 3H |

| H2 (-CH₂-) | ~1.45 | Multiplet | 2H |

| H3 (-CH-) | ~2.95 | Multiplet | 1H |

| H1 (-CH₂OH) | ~3.45 | Multiplet | 2H |

| -OH, -NH₂ | Variable | Broad Singlet | 3H |

¹H NMR Spectroscopy of (S)-3-Aminobutan-1-ol Hydrochloride: Predicted Spectrum and Rationale

Upon formation of the hydrochloride salt, the primary amine is protonated to an ammonium group (-NH₃⁺). This has a significant deshielding effect on the neighboring protons. The most pronounced effect is on the methine proton (H3) and the methylene protons at C2. The labile protons of the ammonium group will appear as a broad signal, and their chemical shift can be concentration and temperature-dependent.

Table 2: Predicted ¹H NMR Data for (S)-3-Aminobutan-1-ol Hydrochloride in D₂O

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Shift |

| H4 (CH₃) | ~1.25 | Doublet | Minor downfield shift due to proximity to -NH₃⁺. |

| H2 (-CH₂-) | ~1.80 | Multiplet | Significant downfield shift due to the inductive effect of the -NH₃⁺ group. |

| H3 (-CH-) | ~3.40 | Multiplet | Strong downfield shift due to direct attachment to the nitrogen atom. |

| H1 (-CH₂OH) | ~3.70 | Triplet | Minor downfield shift. |

Note: In D₂O, the -OH and -NH₃⁺ protons will exchange with deuterium and will not be observed in the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (S)-3-Aminobutan-1-ol hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often preferred for amine salts to avoid the large solvent peak of water.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

Expertise & Experience: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. For (S)-3-Aminobutan-1-ol hydrochloride, four distinct signals are expected, corresponding to the four carbon atoms in the molecule.

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon Atom | (S)-3-Aminobutan-1-ol (Free Base) | (S)-3-Aminobutan-1-ol Hydrochloride | Rationale for Shift in Hydrochloride |

| C1 (-CH₂OH) | ~60 | ~58 | Minor shielding effect. |

| C2 (-CH₂-) | ~38 | ~36 | Minor shielding effect. |

| C3 (-CHNH₃⁺) | ~48 | ~46 | Significant downfield shift due to the deshielding effect of the positive charge on nitrogen. |

| C4 (CH₃) | ~22 | ~19 | Minor shielding effect. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to ¹H NMR to obtain the final spectrum.

Visualization of Spectroscopic Workflow

Caption: Workflow for the spectroscopic characterization of (S)-3-Aminobutan-1-ol hydrochloride.

Infrared (IR) Spectroscopy

Trustworthiness: A Self-Validating System for Functional Group Identification

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The IR spectrum of (S)-3-Aminobutan-1-ol hydrochloride is expected to show characteristic absorption bands for the hydroxyl, ammonium, and alkyl groups.

Expected IR Absorption Bands for (S)-3-Aminobutan-1-ol Hydrochloride

While an experimental spectrum for the hydrochloride salt was not found, the expected vibrational frequencies can be predicted based on the functional groups present.

Table 4: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (Alcohol) | 3400 - 3200 (broad, strong) | Stretching, indicative of hydrogen bonding.[3] |

| N-H (Ammonium) | 3200 - 2800 (broad, strong, multiple bands) | Stretching of the N-H bonds in the -NH₃⁺ group. |

| C-H (Alkyl) | 2970 - 2850 (strong) | Stretching of the C-H bonds in the methyl and methylene groups. |

| N-H (Ammonium) | ~1600 and ~1500 (medium) | Asymmetric and symmetric bending of the N-H bonds. |

| C-O (Alcohol) | 1260 - 1050 (strong) | Stretching of the C-O single bond. |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample like the hydrochloride salt, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first. Then, the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Authoritative Grounding: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Mass Spectrum of (S)-3-Aminobutan-1-ol

The mass spectrum of the free base, (S)-3-Aminobutan-1-ol, is informative. In Electrospray Ionization (ESI), a soft ionization technique, the protonated molecule [M+H]⁺ is expected at an m/z of 90.1, which is consistent with reports.[1][2]

In Electron Ionization (EI), a harder ionization technique, the molecular ion (M⁺˙) at m/z 89 is expected, although it may be of low abundance. The fragmentation pattern is key to structural confirmation. A common fragmentation pathway for amino alcohols is the cleavage of the C-C bond alpha to the nitrogen atom.[4]

Proposed EI Fragmentation Pathway

Caption: Proposed EI mass spectral fragmentation of (S)-3-Aminobutan-1-ol.

The base peak in the EI spectrum is typically the fragment resulting from the alpha-cleavage, which for 3-aminobutan-1-ol would be at m/z 44, corresponding to [CH(NH₂)CH₃]⁺. The loss of a water molecule from the molecular ion would result in a fragment at m/z 71.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for ESI) or through a gas chromatograph (for EI).

-

Ionization: Choose an appropriate ionization method. ESI is suitable for confirming the molecular weight, while EI provides detailed fragmentation information.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of (S)-3-Aminobutan-1-ol hydrochloride relies on a combination of NMR, IR, and MS techniques. While experimental data for the hydrochloride salt is not widely published, a comprehensive analytical understanding can be achieved by interpreting the data for the free base and applying fundamental principles of spectroscopy to predict the spectral features of the salt. This guide provides the necessary framework for researchers and professionals to confidently identify and assess the purity of this important pharmaceutical intermediate.

References

-

Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT: (R)-3-AMINOBUTAN-1-OL. [Link]

-

PubChem. (n.d.). 3-Aminobutan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (3R)-3-Amino-1-butanol. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0006006). [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

-

LibreTexts. (2024). Table of Characteristic IR Absorptions. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of butan-1-ol. [Link]

-

LibreTexts. (2025). 13.8: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H and 13C NMR spectra of 3-methylbutan-1-ol. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Introduction to the Spectral Data Base (SDBS). [Link]

- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

PubChem. (n.d.). (3S)-3-aminobutan-1-ol. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Strategic Value of a Simple Chiral Synthon

An In-Depth Technical Guide to the Role of (S)-3-Aminobutan-1-ol in Asymmetric Synthesis

In the landscape of modern asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals where the stereochemistry of a molecule dictates its efficacy and safety.[1][2] Among the vast arsenal of chiral molecules available to the synthetic chemist, (S)-3-aminobutan-1-ol stands out as a deceptively simple yet strategically powerful building block.[3][4] This C4 amino alcohol, with its stereocenter at the C-3 position and bifunctional nature (a primary amine and a primary alcohol), offers a versatile platform for the introduction of chirality.[1][2]

This guide, written from the perspective of a senior application scientist, delves into the core applications of (S)-3-aminobutan-1-ol. We will move beyond simple reaction schemes to explore the underlying principles that make this molecule an effective tool in asymmetric synthesis. We will examine its role as a fundamental chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs), its transformation into recoverable chiral auxiliaries that direct stereoselective reactions, and its use as a precursor for sophisticated chiral ligands in asymmetric catalysis. The protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a practical and insightful understanding of how to leverage (S)-3-aminobutan-1-ol in their synthetic endeavors.

Part 1: Foundational Access to Enantiopurity - The Synthesis of (S)-3-Aminobutan-1-ol

The utility of any chiral building block is predicated on its accessibility in high enantiopurity. The stereospecific construction of (S)-3-aminobutan-1-ol is, therefore, of critical importance.[3] Two primary, highly effective methodologies have been established: biocatalytic reductive amination and the chemical reduction of a chiral pool precursor.

Method 1: Biocatalytic Reductive Amination

This state-of-the-art approach leverages the high selectivity of enzymes to perform asymmetric transformations. An amine dehydrogenase (AmDH) is used to catalyze the asymmetric reductive amination of a prochiral ketone, 4-hydroxy-2-butanone, directly to (S)-3-aminobutan-1-ol.[3] The causality behind this method's success lies in the enzyme's active site, which creates a chiral environment that forces the amination to occur on only one face of the ketone, resulting in exceptionally high enantioselectivity.[5][6] A cofactor regeneration system is typically employed to recycle the consumed nicotinamide adenine dinucleotide (NADH or NADPH), making the process economically viable and sustainable.[6]

Caption: Biocatalytic synthesis of (S)-3-aminobutan-1-ol.

Method 2: Chemical Reduction of (S)-3-Aminobutanoic Acid

This classical approach utilizes a precursor from the "chiral pool," (S)-3-aminobutanoic acid, which is readily available. The synthesis involves the reduction of the carboxylic acid functional group.[7] A powerful reducing agent, such as sodium aluminum hydride (NaAlH₄) or lithium aluminum hydride (LiAlH₄), is required for this transformation, as milder reagents like sodium borohydride are ineffective at reducing carboxylic acids.[3][5] The trustworthiness of this method stems from its directness; the chiral center of the starting material is unaffected during the reaction, ensuring the enantiopurity of the product is equivalent to that of the starting material.[7]

Data Summary: Comparison of Synthetic Methods

The choice of synthetic route often involves a trade-off between factors like yield, enantioselectivity, cost, and scalability. The following table summarizes quantitative data for the two primary methods.

| Method | Key Reagents/Catalyst | Substrate | Product Yield | Enantiomeric Excess (e.e.) |

| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) | 4-Hydroxy-2-butanone | High | >99.5%[3] |

| Chemical Reduction | Sodium aluminum hydride (NaAlH₄) | (S)-3-Aminobutanoic acid | 61-67%[3][7] | 100%[3][7] |

Part 2: Application as a Chiral Building Block in API Synthesis

The most direct application of (S)-3-aminobutan-1-ol is as a chiral building block, where its stereocenter is incorporated directly into the final molecular structure. Its bifunctionality provides two reactive handles for synthetic transformations, enhancing its versatility.[1]

Case Study: Synthesis of Dolutegravir

A prominent example of its use is in the synthesis of Dolutegravir, a second-generation HIV integrase strand transfer inhibitor.[4][5] The (R)-enantiomer of 3-aminobutan-1-ol is a key intermediate in the commercial synthesis of this antiretroviral drug.[7][8] The specific stereochemistry provided by the amino alcohol is critical for the drug's ability to bind effectively to the HIV integrase enzyme, highlighting the importance of enantiomeric purity for pharmacological activity.[1] The synthesis of the (S)-enantiomer follows analogous principles and is equally valuable for constructing other chiral pharmaceuticals.[2][4]

Caption: Role of (S)-3-aminobutan-1-ol as a chiral building block.

Part 3: The Chiral Auxiliary Approach

A more sophisticated application of (S)-3-aminobutan-1-ol is its use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction.[9] After the desired stereocenter has been created, the auxiliary is cleaved and can ideally be recovered for reuse.[9]

Mechanism of Action: Oxazolidinone Auxiliaries

(S)-3-aminobutan-1-ol is an excellent precursor for forming rigid oxazolidinone-based auxiliaries.[10] The amino alcohol is first acylated with a prochiral carboxylic acid derivative. The resulting amide can then be induced to form a cyclic oxazolidinone structure. This rigid, bicyclic system provides a well-defined steric environment. One face of the enolate, formed by deprotonation, is effectively blocked by the auxiliary's stereocenter and associated groups. Consequently, an incoming electrophile (e.g., an aldehyde in an aldol reaction or an alkyl halide in an alkylation) is forced to approach from the less hindered face, resulting in a highly diastereoselective transformation.[9][10]

Caption: General workflow for using a chiral auxiliary.

Part 4: Precursor to Chiral Ligands for Asymmetric Catalysis

Amino alcohols are a privileged class of precursors for chiral ligands used in asymmetric metal catalysis.[11] (S)-3-aminobutan-1-ol can be readily converted into ligands, such as Schiff bases or phosphine-containing ligands. These ligands coordinate to a metal center (e.g., Zinc, Iridium, Rhodium), creating a chiral catalytic complex. This complex then orchestrates a reaction, such as an addition or hydrogenation, to favor the formation of one enantiomer of the product.[11][12][13]

A straightforward example is the synthesis of a chiral Schiff base ligand by condensing (S)-3-aminobutan-1-ol with salicylaldehyde. The resulting ligand possesses both nitrogen and oxygen atoms that can chelate to a metal ion. When used in the enantioselective addition of diethylzinc to aldehydes, this chiral environment around the metal center dictates the facial selectivity of the nucleophilic attack on the aldehyde, yielding a chiral secondary alcohol with high enantiomeric excess.[11]

Experimental Protocols

Protocol 1: Chemical Reduction of (S)-3-Aminobutanoic Acid[3]

-

Reaction Setup: In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend (S)-3-aminobutanoic acid in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the suspension to 0°C in an ice bath. Under a nitrogen atmosphere, carefully add sodium aluminum hydride (typically 2-3 molar equivalents) portion-wise to the stirred suspension. Causality Note: Portion-wise addition at low temperature is crucial to control the highly exothermic reaction between the hydride and the acidic proton of the carboxylic acid, preventing dangerous temperature spikes and potential side reactions.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Cool the reaction mixture back to 0°C. Cautiously quench the reaction by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water to precipitate the aluminum salts. Trustworthiness Note: This specific quenching procedure (Fieser workup) is a validated method for safely neutralizing excess aluminum hydride and generating a granular, easily filterable precipitate.

-

Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure using a rotary evaporator to yield crude (S)-3-aminobutan-1-ol. Further purification can be achieved by distillation under reduced pressure.[5]

Protocol 2: Synthesis and Application of a Chiral Schiff Base Ligand[11]

-

Step 1: Ligand Synthesis: In a round-bottom flask, dissolve (S)-3-aminobutan-1-ol (1 equivalent) in ethanol. Add salicylaldehyde (1 equivalent) to the solution. Heat the mixture to reflux for 2-4 hours. Upon cooling, the chiral Schiff base ligand will often crystallize from the solution. Collect the product by filtration and wash with cold ethanol.

-

Step 2: Asymmetric Addition: In a flame-dried flask under a nitrogen atmosphere, dissolve the synthesized chiral ligand (e.g., 0.05 equivalents) in anhydrous toluene. Add the desired aromatic aldehyde (1 equivalent). Cool the solution to 0°C and add diethylzinc (1.1 M solution in toluene, 1.2 equivalents) dropwise.

-

Step 3: Reaction and Analysis: Stir the reaction at 0°C for 24-48 hours. Monitor by TLC. Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo. Analyze the enantiomeric excess of the resulting chiral secondary alcohol using chiral high-performance liquid chromatography (HPLC).

Conclusion

(S)-3-Aminobutan-1-ol exemplifies the principle of strategic efficiency in asymmetric synthesis. Its value is not merely in its own chirality, but in the multiple, powerful ways that chirality can be expressed and transferred. As a direct building block, it provides a reliable method for incorporating a specific stereocenter into advanced pharmaceutical targets. When transformed into a chiral auxiliary, it offers a robust and recoverable tool for directing the stereochemical outcome of crucial bond-forming reactions. Finally, as a precursor to chiral ligands, it enables the development of highly efficient catalytic systems. For the modern synthetic chemist, a deep understanding of how to deploy such versatile synthons is fundamental to the successful and efficient construction of complex, enantiomerically pure molecules.

References

- Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Aminobutan-1-ol. Benchchem.

- (3S)-3-Amino-1-butanol丨CAS 61477-39-2. leapchem.

- (S)-3-Aminobutan-1-ol | 61477-39-2. Benchchem.

- 61477-39-2|(S)-3-Aminobutan-1-ol. BLDpharm.

- Challenges in the synthesis of small chiral alcohols like 3-aminobutan-1-ol. Benchchem.

- (R)-3-Aminobutan-1-ol. MySkinRecipes.

- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

- WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.

- PROCESS DEVELOPMENT REPORT: A Low-Cost Route to (R)-3-Aminobutan-1-ol. Medicines for All institute (M4ALL).

- Chiral auxiliary. Wikipedia.

- Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine.

- Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control.

- Application Notes: (S)-1-Aminopentan-3-ol as a Versatile Chiral Auxiliary in Asymmetric Synthesis. Benchchem.

- Synthesis of Chiral Ligands from (S)

Sources

- 1. leapchem.com [leapchem.com]

- 2. (R)-3-Aminobutan-1-ol [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 8. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-3-Aminobutan-1-ol from (S)-3-aminobutanoic acid

Abstract